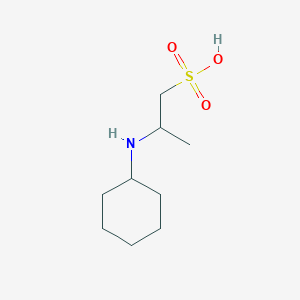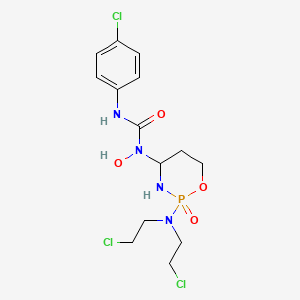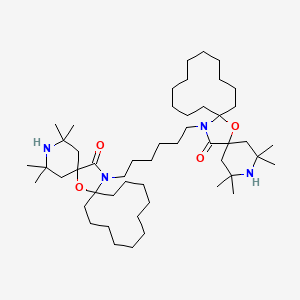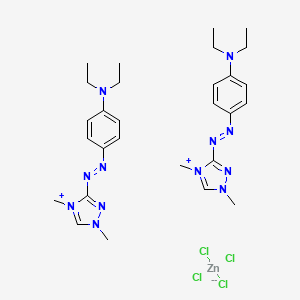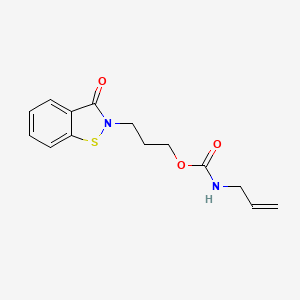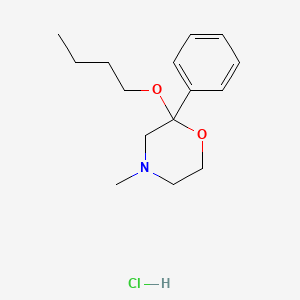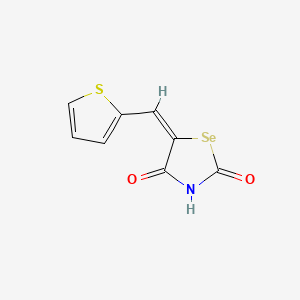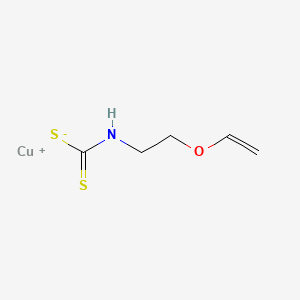
1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)-: is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This specific compound is characterized by the presence of a sulfonyl group attached to the nitrogen atom of the pyrrole ring and a 5-chloro-2-nitrophenyl group attached to the sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- can be achieved through several methods. One common approach involves the reaction of 1H-pyrrole with 5-chloro-2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the sulfonyl and nitrophenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole, 1-((2-chloro-5-nitrophenyl)sulfonyl)-
- 1H-Pyrrole, 1-((4-chloro-2-nitrophenyl)sulfonyl)-
- 1H-Pyrrole, 1-((3-chloro-2-nitrophenyl)sulfonyl)-
Comparison: 1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
173908-08-2 |
|---|---|
Molekularformel |
C10H7ClN2O4S |
Molekulargewicht |
286.69 g/mol |
IUPAC-Name |
1-(5-chloro-2-nitrophenyl)sulfonylpyrrole |
InChI |
InChI=1S/C10H7ClN2O4S/c11-8-3-4-9(13(14)15)10(7-8)18(16,17)12-5-1-2-6-12/h1-7H |
InChI-Schlüssel |
IIMZLHQPKHOJSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


